An In-depth Technical Guide to 5-Cyanopentanoic Acid: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 5-Cyanopentanoic Acid: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and experimental protocols related to 5-cyanopentanoic acid. This bifunctional molecule, incorporating both a nitrile and a carboxylic acid group, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.
Core Chemical and Physical Properties
5-Cyanopentanoic acid, also known as 5-cyanovaleric acid, is a C6 aliphatic compound with the molecular formula C₆H₉NO₂.[1][2] Its chemical structure consists of a five-carbon chain with a terminal carboxylic acid group and a terminal cyano group. The presence of these two functional groups dictates its chemical reactivity and physical properties. It is soluble in polar solvents like water and alcohols.[2]
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Cyanopentanoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 5-Cyanopentanoic acid | [3] |
| Synonyms | 5-Cyanovaleric acid, Pentanoic acid, 5-cyano- | [2][3] |
| CAS Number | 5264-33-5 | [2][3] |
| Molecular Formula | C₆H₉NO₂ | [1][2] |
| Molecular Weight | 127.14 g/mol | [1][3] |
| Melting Point | 12-13 °C | [4] |
| Boiling Point | 318.4 °C at 760 mmHg | |
| Density | 1.099 g/cm³ | |
| Predicted pKa | Not available | |
| Solubility | Soluble in water and alcohols | [2] |
Structure Elucidation
The structural confirmation of 5-cyanopentanoic acid is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 5-cyanopentanoic acid is expected to show distinct signals for the protons on the aliphatic chain. The chemical shifts are influenced by the proximity to the electron-withdrawing cyano and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxyl group is also anticipated.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the nitrile carbon, and the methylene (B1212753) carbons provide definitive evidence for the structure. Predicted chemical shifts for the carbon atoms are listed in Table 2.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Cyanopentanoic Acid [5]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH (C1) | ~179 |
| -C≡N (C6) | ~119 |
| -CH₂-COOH (C2) | ~33 |
| -CH₂- (C3) | ~24 |
| -CH₂- (C4) | ~22 |
| -CH₂-CN (C5) | ~16 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 5-cyanopentanoic acid will exhibit characteristic absorption bands for the carboxylic acid and nitrile functionalities.
Table 3: Characteristic IR Absorption Bands for 5-Cyanopentanoic Acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad)[6] |
| C=O stretch | ~1710 (strong) | |
| Nitrile | C≡N stretch | 2260-2220 (medium)[7] |
| Alkane | C-H stretch | 3000-2850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (127.14). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.[8]
Experimental Protocols
Synthesis of 5-Cyanopentanoic Acid via Hydrolysis of Adiponitrile (B1665535)
A common laboratory-scale synthesis of 5-cyanopentanoic acid involves the partial hydrolysis of adiponitrile. This method requires careful control of reaction conditions to favor the formation of the desired product over the corresponding diamide (B1670390) or dicarboxylic acid.
Materials:
-
Adiponitrile
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Hydrochloric acid (HCl) (concentrated)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Prepare a solution of adiponitrile in ethanol in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction vessel in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled solution of sodium hydroxide and 30% hydrogen peroxide to the adiponitrile solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously at 5 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the desired level of conversion to the intermediate 5-cyanopentanamide (B41375) is achieved, carefully quench the reaction by neutralizing the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will hydrolyze the intermediate amide to the carboxylic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-cyanopentanoic acid.
Purification by Recrystallization
The crude 5-cyanopentanoic acid can be purified by recrystallization. The choice of solvent is critical for obtaining high purity crystals. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A common solvent system for recrystallization of moderately polar organic acids is a mixture of a polar solvent (like acetone (B3395972) or ethyl acetate) and a non-polar solvent (like hexane (B92381) or heptane).
Procedure:
-
Dissolve the crude 5-cyanopentanoic acid in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Logical Relationships and Workflows
The following diagrams illustrate the structural relationship of the functional groups in 5-cyanopentanoic acid and a typical experimental workflow for its synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 5264-33-5: 5-cyanopentanoic acid | CymitQuimica [cymitquimica.com]
- 3. 5-Cyanopentanoic acid | C6H9NO2 | CID 199926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-cyanopentanoic acid | 5264-33-5 [sigmaaldrich.com]
- 5. 5-Cyanopentanoic acid | 5264-33-5 | Benchchem [benchchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
